1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of 3,5-bis(difluoromethyl)acetophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., sodium borohydride) in anhydrous conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in acidic or basic conditions.
Major Products Formed
Substitution: Amines, ethers, and thioethers.
Reduction: Alcohols.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with various molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Bis(difluoromethyl)acetophenone: Lacks the bromopropanone moiety but contains the difluoromethyl groups on the phenyl ring.
N,N′-Bis[3,5-bis(difluoromethyl)phenyl]thiourea: Contains the difluoromethyl groups but has a thiourea linkage instead of the bromopropanone moiety.
Uniqueness
1-(3,5-Bis(difluoromethyl)phenyl)-3-bromopropan-1-one is unique due to the combination of difluoromethyl groups and a bromopropanone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9BrF4O |
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Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c12-2-1-9(17)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,10-11H,1-2H2 |
InChI Key |
XJLWWWKJVHLDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(=O)CCBr)C(F)F |
Origin of Product |
United States |
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